![molecular formula C13H17NO4 B2845287 3-Acetamido-3-(3-methoxyphenyl)butanoic acid CAS No. 2038632-04-9](/img/structure/B2845287.png)
3-Acetamido-3-(3-methoxyphenyl)butanoic acid
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Overview
Description
3-Acetamido-3-(3-methoxyphenyl)butanoic acid, also known as N-acetyl-L-tyrosine methyl ester, is a derivative of the amino acid tyrosine. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained interest in the scientific community due to its potential applications in the fields of medicine, biotechnology, and pharmacology.
Mechanism of Action
The mechanism of action of 3-Acetamido-3-(3-methoxyphenyl)butanoic acidyrosine methyl ester is not fully understood. However, it is believed to work by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and movement.
Biochemical and Physiological Effects:
3-Acetamido-3-(3-methoxyphenyl)butanoic acidyrosine methyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may help to improve mood and motivation. Additionally, 3-Acetamido-3-(3-methoxyphenyl)butanoic acidyrosine methyl ester has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Acetamido-3-(3-methoxyphenyl)butanoic acidyrosine methyl ester in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, and its properties are well understood. However, one limitation of using 3-Acetamido-3-(3-methoxyphenyl)butanoic acidyrosine methyl ester is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Future Directions
There are a number of future directions for research on 3-Acetamido-3-(3-methoxyphenyl)butanoic acidyrosine methyl ester. One area of interest is its potential use in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the fields of medicine, biotechnology, and pharmacology.
Synthesis Methods
The synthesis of 3-Acetamido-3-(3-methoxyphenyl)butanoic acidyrosine methyl ester can be achieved through the reaction of 3-Acetamido-3-(3-methoxyphenyl)butanoic acidyrosine with methanol and hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Scientific Research Applications
3-Acetamido-3-(3-methoxyphenyl)butanoic acidyrosine methyl ester has been extensively studied for its potential applications in the field of medicine. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, 3-Acetamido-3-(3-methoxyphenyl)butanoic acidyrosine methyl ester has been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the levels of dopamine in the brain.
properties
IUPAC Name |
3-acetamido-3-(3-methoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-13(2,8-12(16)17)10-5-4-6-11(7-10)18-3/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLUFWQHVBZPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC(=O)O)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-3-(3-methoxyphenyl)butanoic acid |
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